molecular formula C9H15N3OS2 B3003305 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide CAS No. 393565-07-6

2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B3003305
CAS RN: 393565-07-6
M. Wt: 245.36
InChI Key: SFGCPNLWYUYWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide, also known as KB-R7943, is a selective inhibitor of the reverse mode of the sodium calcium exchanger (NCX). This compound has been widely used in scientific research to investigate the role of NCX in various physiological and pathological processes.

Mechanism of Action

2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide inhibits the reverse mode of NCX by binding to the cytoplasmic side of the protein. This binding prevents the exchange of calcium and sodium ions, which leads to an increase in intracellular calcium levels. The increase in intracellular calcium levels can lead to various physiological and pathological effects, depending on the cell type and context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide depend on the cell type and context. In cardiac myocytes, 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to inhibit the reverse mode of NCX and reduce calcium overload, which leads to a reduction in cardiac hypertrophy. In neurons, 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to inhibit the reverse mode of NCX and reduce calcium overload, which leads to neuroprotection. In ischemia-reperfusion injury, 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to reduce infarct size and improve cardiac function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide in lab experiments include its high selectivity for the reverse mode of NCX, its ability to inhibit NCX in a concentration-dependent manner, and its availability as a commercial reagent. The limitations of using 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide in lab experiments include its potential off-target effects, its potential toxicity at high concentrations, and the need for appropriate controls to ensure that the observed effects are due to NCX inhibition and not other factors.

Future Directions

For research on 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide include investigating its role in other physiological and pathological processes, such as cancer, diabetes, and neurodegenerative diseases. Additionally, future research could focus on developing more potent and selective NCX inhibitors, as well as investigating the potential therapeutic applications of NCX inhibition in various diseases.

Synthesis Methods

2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide can be synthesized using a multi-step process. The first step involves the reaction of 2-amino-5-methylthiazole with methyl chloroacetate to form 2-(2-methylthiazol-5-yl)acetic acid methyl ester. The second step involves the reaction of this intermediate with thionyl chloride to form 2-(2-methylthiazol-5-yl)acetyl chloride. The third step involves the reaction of this intermediate with thiosemicarbazide to form 2-(2-methylthiazol-5-yl)acetohydrazide. The final step involves the reaction of this intermediate with ethyl bromoacetate to form 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide.

Scientific Research Applications

2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide has been widely used in scientific research to investigate the role of NCX in various physiological and pathological processes. NCX is a membrane protein that plays a critical role in regulating intracellular calcium levels. 2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to inhibit the reverse mode of NCX, which leads to an increase in intracellular calcium levels. This compound has been used to investigate the role of NCX in cardiac hypertrophy, ischemia-reperfusion injury, and neuroprotection.

properties

IUPAC Name

2-ethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS2/c1-4-6(5-2)7(13)10-8-11-12-9(14-3)15-8/h6H,4-5H2,1-3H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGCPNLWYUYWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide

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